4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine
CAS No.: 1246815-17-7
Cat. No.: VC0131157
Molecular Formula: C18H23N3O2
Molecular Weight: 313.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246815-17-7 |
|---|---|
| Molecular Formula | C18H23N3O2 |
| Molecular Weight | 313.401 |
| IUPAC Name | 4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline |
| Standard InChI | InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3 |
| Standard InChI Key | IFIVKZYOBGPWTH-UHFFFAOYSA-N |
| SMILES | COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N |
Introduction
Chemical Identity and Structure
Basic Identification
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine is a nitrogen-containing organic compound with multiple aromatic rings and a piperazine linkage. The compound has been identified with the following characteristics:
| Identifier | Value |
|---|---|
| CAS Number | 1246815-17-7 |
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 313.4 g/mol |
| PubChem CID | 56593707 |
The compound's core structure consists of a piperazine ring that connects a methoxymethoxy-substituted phenyl group with an aniline (aminobenzene) moiety . This structural arrangement contributes to its unique chemical properties and reactivity profile.
Nomenclature and Identifiers
The compound is known by several names and identifiers in scientific literature and chemical databases:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline |
| InChI | InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3 |
| InChIKey | IFIVKZYOBGPWTH-UHFFFAOYSA-N |
| SMILES | COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N |
The compound has also been identified as "Posaconazole Methoxy Amino Impurity" in some databases, indicating its relationship to the antifungal medication posaconazole .
Physical and Chemical Properties
Physicochemical Characteristics
The following table summarizes the key physicochemical properties of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine:
The compound's moderate lipophilicity (XLogP3-AA = 2.9) suggests a balance between hydrophilic and hydrophobic properties, which may contribute to its utility in pharmaceutical applications . The presence of one hydrogen bond donor (primary amine group) and five hydrogen bond acceptors indicates potential for forming multiple intermolecular interactions in biological systems, while the five rotatable bonds provide conformational flexibility.
Structural Variants and Related Compounds
A deuterated form of this compound, 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 (CAS: 1246816-20-5), has been synthesized for specialized research applications . This variant has the following characteristics:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₉D₄N₃O₂ | |
| Molecular Weight | 317.42 g/mol | |
| SMILES | [2H]c1c([2H])c(N2CCN(CC2)c3ccc(OCOC)cc3)c([2H])c([2H])c1N |
The deuterated form differs from the parent compound by having four hydrogen atoms replaced with deuterium atoms, typically on the aminobenzene ring. This isotopic labeling makes it valuable for analytical chemistry applications, particularly in mass spectrometry and metabolic studies.
Synthesis and Preparation
Synthetic Challenges
The synthesis of this compound presents several challenges that must be addressed to achieve high-quality product:
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Regioselective substitution to ensure correct positioning of functional groups
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Control of reaction conditions to minimize side reactions and impurities
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Efficient purification methods to isolate the target compound from reaction mixtures
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For the deuterated variant, ensuring high isotopic purity at the desired positions
These challenges contribute to the relatively high cost and limited availability of the compound, particularly its deuterated form.
Research Applications and Uses
Pharmaceutical Applications
The primary significance of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine lies in its role as an intermediate in the synthesis of posaconazole, a triazole antifungal medication . Its designation as "Posaconazole Methoxy Amino Impurity" suggests it is also monitored as a potential process-related impurity in posaconazole production .
Analytical Chemistry Applications
The deuterated form of this compound serves as a valuable tool in analytical chemistry, particularly in:
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Mass spectrometry-based analyses where isotopically labeled internal standards enhance quantification accuracy
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Metabolic pathway studies where deuterium labeling allows researchers to track compound transformations
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Pharmacokinetic research requiring distinction between the compound and its metabolites
The strategic placement of deuterium atoms in the molecule enables these applications by creating a mass difference that can be detected by analytical instruments while maintaining chemical behavior similar to the non-deuterated form.
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